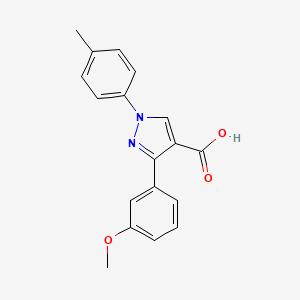

3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

3-(3-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a trisubstituted pyrazole derivative featuring:

- A 3-methoxyphenyl group at position 3 of the pyrazole ring, contributing electron-donating effects via the methoxy (-OCH₃) substituent.

- A 4-methylphenyl group at position 1, introducing steric bulk and moderate hydrophobicity.

- A carboxylic acid at position 4, enabling hydrogen bonding and ionic interactions critical for biological activity or coordination chemistry.

This compound’s molecular formula is C₁₈H₁₆N₂O₃ (calculated molecular weight: 316.33 g/mol). Its structural uniqueness lies in the combination of substituents, which differentiates it from other pyrazole-based carboxylic acids in terms of electronic, steric, and solubility properties .

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-6-8-14(9-7-12)20-11-16(18(21)22)17(19-20)13-4-3-5-15(10-13)23-2/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUIXPYWAMPNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

Substitution reactions: The pyrazole ring is then substituted with the desired phenyl groups. This can be done using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Products may include 3-(3-hydroxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid or 3-(3-carboxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Products may include 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-methanol or 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-aldehyde.

Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.

Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methoxy and methylphenyl groups can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their differences:

Electronic and Steric Effects

- Electron-Donating vs. In contrast, analogs like IXa (with a sulfonyl group) exhibit electron-withdrawing effects, which may reduce aromatic π-π interactions . Chloro-substituted analogs (e.g., in ) show enhanced antimicrobial activity (MIC: 1.56 µg/mL), suggesting that electron-withdrawing halogens can optimize bioactivity in certain contexts .

- Steric Considerations: The 4-methylphenyl group in the target compound introduces moderate steric hindrance compared to bulkier substituents (e.g., quinoline in 11c), which may limit membrane permeability but improve target specificity .

Physicochemical Properties

- Solubility : Carboxylic acid at position 4 (target) vs. position 3 (e.g., 11c ) impacts ionization and aqueous solubility. Position 4 may offer better alignment with biological targets requiring carboxylate interactions .

- Lipophilicity : The 4-methylphenyl group increases logP compared to polar analogs like MPP (pyridine carbonyl), which could enhance blood-brain barrier penetration .

Biological Activity

3-(3-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole family, exhibits significant biological activities that are of interest in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 273.29 g/mol. The structure features a pyrazole ring substituted with methoxy and methyl groups, which may influence its biological interactions.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, possess notable anticancer properties. A study demonstrated that similar pyrazole compounds exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating their potential as effective anti-cancer agents .

Mechanism of Action:

The anticancer activity is often attributed to the ability of these compounds to disrupt microtubule assembly, leading to apoptosis in cancer cells. For instance, certain pyrazole derivatives have been shown to enhance caspase-3 activity and induce morphological changes in treated cells .

Anti-inflammatory Effects

In addition to anticancer activity, pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This dual action makes them suitable candidates for the development of multi-target therapeutic agents.

Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Cytotoxicity Screening: In vitro studies have screened multiple pyrazole derivatives for cytotoxicity against cancer cell lines. Compounds exhibiting significant growth inhibition were further evaluated for their effects on microtubule dynamics .

- Molecular Modeling Studies: Computational studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression. This approach aids in understanding their mechanisms at the molecular level .

Comparative Analysis

The following table summarizes key findings related to the biological activities of selected pyrazole derivatives:

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | TBD | Anticancer, Anti-inflammatory |

| 7d | Structure | 2.43 | Microtubule destabilization |

| 10c | Structure | 4.98 | Apoptosis induction |

Case Studies

Case Study 1: MDA-MB-231 Cell Line

A study focused on the effects of several pyrazole derivatives on the MDA-MB-231 breast cancer cell line revealed that compounds like 7d and 10c significantly inhibited cell proliferation and induced apoptosis at low concentrations (1 μM) .

Case Study 2: HepG2 Cell Line

Another investigation highlighted the efficacy of similar compounds against HepG2 liver cancer cells, demonstrating IC50 values as low as 4.98 μM. The study emphasized the potential for these compounds to serve as lead candidates for further drug development targeting liver cancer .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation reactions of substituted phenylhydrazines with β-ketoesters or related precursors. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates, which are hydrolyzed under basic conditions to yield the carboxylic acid group . Modifications to the phenyl substituents (e.g., methoxy and methyl groups) are introduced via tailored arylhydrazines or post-functionalization steps.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR spectroscopy (1H and 13C) confirms substituent positions and aromatic proton environments.

- IR spectroscopy identifies functional groups, such as the carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).

- X-ray crystallography resolves the 3D molecular structure, including bond lengths and angles, critical for validating synthetic accuracy .

- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns.

Q. What safety precautions should be prioritized during handling?

- Use personal protective equipment (PPE) : gloves, lab coats, and eye protection.

- Work in a fume hood to avoid inhalation of fine particles.

- Avoid contact with strong oxidizers, as pyrazole derivatives may decompose into hazardous byproducts (e.g., nitrogen oxides) .

- Store in a cool, dry environment, sealed in glass containers to prevent moisture absorption.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

- In vitro assays : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or receptors (e.g., cannabinoid receptors) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and compare bioactivity to identify critical pharmacophores .

- Cytotoxicity testing : Use cell lines (e.g., HeLa or MCF-7) to assess anticancer potential via MTT or apoptosis assays.

Q. What computational approaches are effective for studying its structure-activity relationships?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets.

- Molecular docking : Simulate binding affinities to receptors (e.g., viral proteases) using software like AutoDock Vina.

- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over time to prioritize derivatives for synthesis .

Q. How can contradictory data in literature about pyrazole derivatives be resolved?

- Meta-analysis : Compare experimental conditions (e.g., solvent polarity, temperature) across studies to identify variables affecting reactivity or bioactivity.

- Reproducibility testing : Replicate key experiments with controlled parameters (e.g., pH, purity of reagents).

- Advanced characterization : Use single-crystal XRD to confirm structural homogeneity, as polymorphic forms may exhibit divergent properties .

Methodological Considerations

Q. What strategies optimize the yield of this compound during synthesis?

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclocondensation efficiency.

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. How can researchers validate the compound’s stability under experimental conditions?

- Accelerated stability studies : Expose the compound to heat (40–60°C), light, or humidity, and monitor degradation via HPLC.

- pH-dependent stability : Test solubility and integrity in buffers (pH 3–10) relevant to biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.